molecular formula C10H7ClN2 B1313617 6'-Chloro-[2,3']bipyridinyl CAS No. 93297-75-7

6'-Chloro-[2,3']bipyridinyl

Cat. No. B1313617
CAS RN: 93297-75-7
M. Wt: 190.63 g/mol
InChI Key: ROAFJYZJWCBMBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08742127B2

Procedure details

2-bromopyridine (7.0 g, 44.0 mmol), palladium acetate (0.5 g, 2.2 mmol), triphenylphosphine (2.5 g, 9.5 mmol), potassium carbonate (37.0 g, 267.0 mmol), 1,2-dimethoxyethane (60 g) and water (80 g) were added to the resultant 6-chloro-3-pyridyl boronic acid (6.9 g, 44.0 mmol), and the reaction mixture was stirred, and then refluxed with heating for 6.0 hours. Reaction solution was cooled, and then ethyl acetate (50 g) was added, the reaction solution was stirred for 1.0 hour, and was left to stand to separate organic layer. Organic layer was washed with 10% by weight of aqueous solution of ammonium chloride (20 g), 10% aqueous solution of ammonia (20 g), 10% aqueous solution of sodium chloride (20 g), and then condensed under reduced pressure to obtain 6-chloro-3,2′-bipyridine (7.0 g, 38.3 mmol).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Name
Quantity
80 g
Type
solvent
Reaction Step One
Quantity
60 g
Type
solvent
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(=O)([O-])[O-].[K+].[K+].[Cl:33][C:34]1[N:39]=[CH:38][C:37](B(O)O)=[CH:36][CH:35]=1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(OCC)(=O)C.O.COCCOC>[Cl:33][C:34]1[N:39]=[CH:38][C:37]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=2)=[CH:36][CH:35]=1 |f:2.3.4,6.7.8|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
BrC1=NC=CC=C1
Name
Quantity
2.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
37 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
6.9 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)B(O)O
Name
Quantity
0.5 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
80 g
Type
solvent
Smiles
O
Name
Quantity
60 g
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
50 g
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed
TEMPERATURE
Type
TEMPERATURE
Details
with heating for 6.0 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
Reaction solution
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
STIRRING
Type
STIRRING
Details
the reaction solution was stirred for 1.0 hour
Duration
1 h
WAIT
Type
WAIT
Details
was left
CUSTOM
Type
CUSTOM
Details
to separate organic layer
WASH
Type
WASH
Details
Organic layer was washed with 10% by weight of aqueous solution of ammonium chloride (20 g), 10% aqueous solution of ammonia (20 g), 10% aqueous solution of sodium chloride (20 g)
CUSTOM
Type
CUSTOM
Details
condensed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=N1)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 38.3 mmol
AMOUNT: MASS 7 g
YIELD: CALCULATEDPERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.